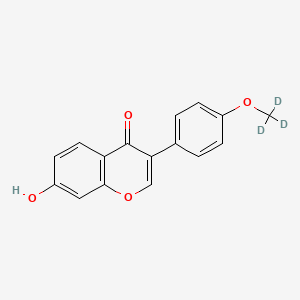
Formononetin-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formononetin-d3-1 is a deuterium-labeled derivative of formononetin, a non-steroidal isoflavonoid. Formononetin is a bioactive constituent found in various medicinal plants such as red clover (Trifolium pratense) and Astragalus membranaceus . It is known for its significant anti-inflammatory, antioxidant, and anticancer properties . The deuterium labeling in this compound-1 enhances its stability and allows for its use as a tracer in pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formononetin-d3-1 can be synthesized through the deuteration of formononetin. The process involves the incorporation of deuterium atoms into the formononetin molecule. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formononetin-d3-1 undergoes several types of chemical reactions, including:
Oxidation: this compound-1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound-1 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
Formononetin-d3-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Formononetin-d3-1 exerts its effects through several molecular mechanisms:
Comparaison Avec Des Composés Similaires
Formononetin-d3-1 is compared with other similar compounds such as:
Genistein: Another isoflavonoid with similar anticancer and antioxidant properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits similar anti-inflammatory and anticancer effects.
This compound-1 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific studies .
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3 |
Clé InChI |
HKQYGTCOTHHOMP-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


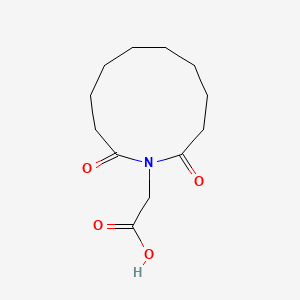


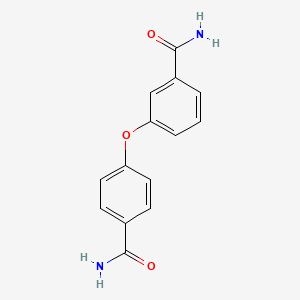
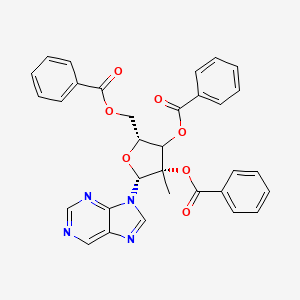
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
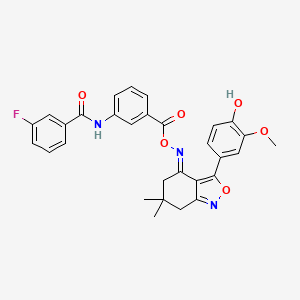
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

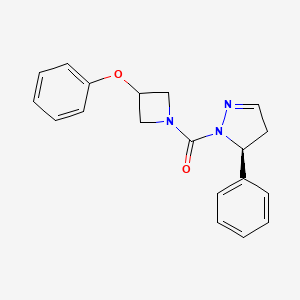
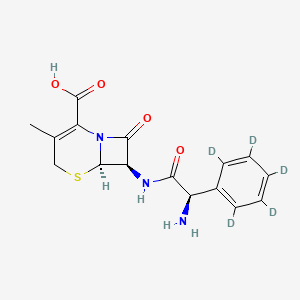

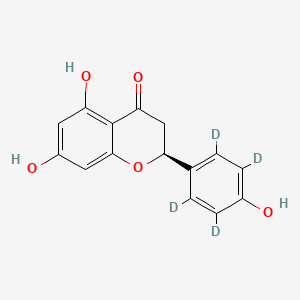
![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
